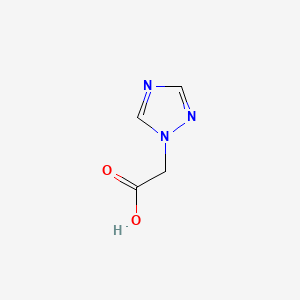

1,2,4-Triazole-1-acetic acid

Description

Nomenclature and Chemical Classification in Scholarly Contexts

In scholarly literature, 1,2,4-Triazole-1-acetic acid is identified by several names and classification systems, which precisely define its chemical structure. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 2-(1H-1,2,4-triazol-1-yl)acetic acid. nih.gov It is also commonly referred to as 1H-1,2,4-Triazole-1-acetic acid. nih.gov

Chemically, it is classified as both a triazole and a carboxylic acid. ontosight.ai The triazole component is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. nih.gov The acetic acid moiety is attached to the triazole ring at the N-1 position. This dual functionality is key to its chemical behavior. The compound is registered under the CAS (Chemical Abstracts Service) number 28711-29-7, which serves as a unique identifier in chemical databases. nih.govchemspider.com

Table 1: Nomenclature and Chemical Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | 2-(1,2,4-triazol-1-yl)acetic acid nih.gov |

| Common Name | This compound nih.gov |

| Synonym | 1H-1,2,4-Triazole-1-acetic acid nih.gov |

| CAS Number | 28711-29-7 nih.gov |

| Molecular Formula | C₄H₅N₃O₂ nih.gov |

| Molecular Weight | 127.10 g/mol |

Historical Overview of Research on this compound and its Derivatives

The history of research on this compound is intrinsically linked to the development of triazole chemistry. The term "triazole" was first introduced by Bladin in 1885 to describe these five-membered heterocyclic systems. nih.gov However, significant interest in 1,2,4-triazole (B32235) derivatives surged in the mid-20th century. In the late 1960s, researchers at Bayer and Janssen Pharmaceutica discovered the potent fungicidal activity of 1-substituted azole derivatives, which was a landmark in the development of modern fungicides. solarchem.cnacs.org This discovery paved the way for the creation of a major class of agricultural fungicides, including triadimefon, tebuconazole, cyproconazole, and myclobutanil, all of which contain the 1,2,4-triazole moiety. nih.govmdpi.com

The identification and study of this compound followed as a direct consequence of research into the metabolism and environmental fate of these fungicides. fao.orgeurl-pesticides.eu It was identified as a common and persistent metabolite formed in plants, soil, and animals following the application of triazole-based fungicides. fao.orgepa.gov For instance, in plants, the triazole ring from the parent fungicide can be released and subsequently conjugated, with one metabolic pathway leading to the formation of triazole alanine (B10760859), which can then be oxidized to form this compound. epa.gov

Toxicological evaluation of these common metabolites became a priority for regulatory bodies. The Joint Meeting on Pesticide Residues (JMPR) first evaluated triazole alanine in 1989 and later considered this compound, establishing a group Acceptable Daily Intake (ADI) for both triazole alanine and triazole acetic acid due to their close structural and toxicological relationship. fao.org Synthesis methods for the compound and its derivatives, often involving the reaction of 1,2,4-triazole with chloroacetic acid, have also been a subject of study to produce standards for analytical and toxicological research. ontosight.ai

Significance of the 1,2,4-Triazole Moiety in Contemporary Chemical Science

The 1,2,4-triazole ring is a highly significant structural motif in modern chemical science, valued for its unique properties and versatile biological activity. globalresearchonline.netresearchgate.net This five-membered heterocycle is a key component in a vast array of compounds used in medicine and agriculture. nih.govmdpi.com

In medicinal chemistry, the 1,2,4-triazole nucleus is present in numerous drugs with a wide spectrum of pharmacological activities. globalresearchonline.netresearchgate.net It is a cornerstone of many leading antifungal agents, such as fluconazole, itraconazole, and voriconazole, which function by inhibiting the fungal enzyme 14α-demethylase, a critical step in ergosterol (B1671047) biosynthesis. nih.govmdpi.com Beyond antifungals, the triazole moiety is integral to drugs with antiviral (e.g., ribavirin), anticancer, anti-inflammatory, anticonvulsant, and analgesic properties. nih.gov The nitrogen atoms in the ring act as effective hydrogen bond acceptors and donors, and can coordinate with metal ions in enzyme active sites, contributing to the biological activity of these molecules.

In agricultural science, the 1,2,4-triazole moiety is equally important. It forms the active core of many systemic fungicides that are crucial for controlling a broad range of fungal diseases in crops. mdpi.comeurl-pesticides.eu Furthermore, certain triazole derivatives exhibit plant growth regulating properties, while others have been developed as herbicides and insecticides. solarchem.cn The stability of the triazole ring contributes to the efficacy of these agrochemicals, though it also leads to the formation of persistent metabolites like this compound in the environment. acs.org The continued exploration of 1,2,4-triazole derivatives remains a dynamic area of research, aimed at discovering new therapeutic agents and agrochemicals with improved efficacy and safety profiles. mdpi.comglobalresearchonline.net

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDBSQXFIWBJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365231 | |

| Record name | 1,2,4-Triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28711-29-7 | |

| Record name | 1,2,4-Triazole-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028711297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIAZOLE-1-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3ASK2WBNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2,4 Triazole 1 Acetic Acid and Its Derivatives

Conventional Synthesis Approaches

Traditional methods for the synthesis of the 1,2,4-triazole (B32235) core and its subsequent functionalization remain fundamental in many research and industrial settings. These approaches, while sometimes lacking the efficiency and green credentials of newer methods, are well-established and versatile.

Reaction of 1,2,4-Triazole with Chloroacetic Acid and Related Reagents

A direct and common method for the synthesis of 1,2,4-triazole-1-acetic acid involves the N-alkylation of the parent 1,2,4-triazole ring with a haloacetic acid derivative, typically chloroacetic acid or its esters (e.g., ethyl chloroacetate). The reaction is generally carried out in the presence of a base to deprotonate the triazole ring, thereby activating it as a nucleophile.

The choice of base and solvent is crucial for directing the regioselectivity of the alkylation. 1,2,4-triazole has two potentially nucleophilic nitrogen atoms (N1 and N4), leading to the possible formation of two isomers: 1-substituted and 4-substituted products. Generally, the use of bases like sodium ethoxide in ethanol tends to favor the formation of the N1-substituted product.

A typical procedure involves dissolving 1,2,4-triazole in a suitable solvent, such as ethanol or acetone, followed by the addition of a base like potassium carbonate or sodium ethoxide. Subsequently, ethyl chloroacetate is added, and the mixture is heated under reflux for several hours. The resulting ester is then hydrolyzed to yield this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 1,2,4-Triazole | Ethyl Chloroacetate | K₂CO₃ | Acetone | Ethyl 1,2,4-triazol-1-ylacetate | Moderate to High |

| 1,2,4-Triazole | Chloroacetic Acid | NaOH | Water/Ethanol | This compound | Moderate |

Pellizzari Reaction and its Applicability

The Pellizzari reaction, first reported by Guido Pellizzari in 1911, is a classic method for the synthesis of 1,2,4-triazoles involving the condensation of an amide with an acylhydrazide at high temperatures. researchgate.netorganic-chemistry.org The reaction proceeds through the formation of an intermediate which then undergoes cyclodehydration to form the triazole ring. researchgate.net

While the Pellizzari reaction is a powerful tool for the formation of the 1,2,4-triazole core, its direct application to the synthesis of this compound is not a primary route. This is because the reaction builds the triazole ring itself, and introducing the acetic acid moiety at the N1 position would require a subsequent alkylation step, as described in the previous section. However, derivatives of this compound can be prepared from precursors synthesized via the Pellizzari reaction. For instance, a substituted 1,2,4-triazole can be synthesized and then N-alkylated with a haloacetic acid derivative.

The reaction generally requires high temperatures and can sometimes result in low yields and the formation of side products. researchgate.net Modern modifications, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times. uthm.edu.my

Einhorn-Brunner Reaction in 1,2,4-Triazole Synthesis

Similar to the Pellizzari reaction, the Einhorn-Brunner reaction is another foundational method for the synthesis of the 1,2,4-triazole nucleus. This reaction involves the condensation of an imide with a hydrazine derivative in the presence of a weak acid. scispace.com The reaction typically yields a mixture of isomeric 1,2,4-triazoles. scispace.com

The applicability of the Einhorn-Brunner reaction to the direct synthesis of this compound is limited for the same reasons as the Pellizzari reaction; it is a ring-forming reaction. To synthesize the target compound, one would first construct a 1,2,4-triazole ring using this method and then introduce the acetic acid group at the N1 position in a separate step. The regioselectivity of the initial triazole synthesis can be influenced by the nature of the substituents on the imide. scispace.com

Multistep Reaction Protocols for Substituted Derivatives

The synthesis of substituted derivatives of this compound often requires multistep reaction sequences to introduce various functional groups onto the triazole ring or the acetic acid side chain. These protocols offer the flexibility to create a diverse library of compounds for biological screening.

A common strategy involves the initial synthesis of a functionalized 1,2,4-triazole ring, followed by N-alkylation with a chloroacetic acid derivative. For example, a multistep synthesis could begin with the preparation of a 3-substituted-1,2,4-triazole. This can be achieved through various methods, including the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized. The resulting 3-substituted-1,2,4-triazole can then be alkylated at the N1 position with ethyl chloroacetate, followed by hydrolysis to yield the desired substituted this compound derivative.

An illustrative multi-step protocol is the synthesis of novel N-acyl and N-thiourea derivatives starting from 4-amino-1,2,4-triazole. chemmethod.com This involves:

Condensation of 4-amino-1,2,4-triazole with an appropriate acetophenone to form a Schiff base. chemmethod.com

Further reaction of the Schiff base to introduce N-acyl or N-thiourea moieties. chemmethod.com

Subsequent cyclization reactions can lead to more complex fused heterocyclic systems. chemmethod.com

These multistep protocols allow for the systematic modification of the core structure to explore structure-activity relationships.

Advanced and Sustainable Synthesis Techniques

In recent years, there has been a significant shift towards the development of more efficient, safer, and environmentally friendly synthetic methods. Continuous-flow synthesis has emerged as a particularly promising technology in this regard.

Continuous-Flow Synthesis Methods for Enhanced Yields and Safety

Continuous-flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when handling hazardous intermediates, and the potential for higher yields and purity. This technology is well-suited for the synthesis of 1,2,4-triazole derivatives.

A notable example is the development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. rsc.org This process involves the construction of the triazole ring in a flow reactor, which is atom economical, highly selective, and avoids the need for chromatographic purification. rsc.org The ability to handle a highly-energetic intermediate in a controlled and safe manner is a key advantage of this flow process. rsc.org

The general principle of a continuous-flow setup for this type of synthesis involves pumping the reactant solutions through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to maximize yield and minimize by-product formation.

| Parameter | Value |

| Reactants | Ethyl 2-hydrazinylacetate, Acetimidamide hydrochloride |

| Solvent | Ethanol |

| Temperature | 120-140 °C |

| Residence Time | 20-30 minutes |

| Product | Ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate |

| Yield | High |

This continuous, one-pot method demonstrates the potential of flow chemistry to produce this compound derivatives in a more sustainable and efficient manner compared to traditional batch methods. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including derivatives of this compound. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

A notable application of microwave irradiation is in the synthesis of 1,2,4-triazole-3-one derivatives, which can be precursors to or analogues of this compound. For instance, the reaction of 4-amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with ethyl bromoacetate in the presence of a base like potassium carbonate can be efficiently carried out under microwave irradiation to yield the corresponding ester derivatives. One study demonstrated that irradiating the reaction mixture at 90 °C for just 5 minutes in a microwave oven afforded the desired product in significantly higher yields and shorter time compared to conventional stirring for 12 hours. scielo.org.za

Similarly, the synthesis of various substituted 1,2,4-triazoles can be achieved through a one-pot, three-component reaction under microwave irradiation. This often involves the reaction of an acid hydrazide with dimethylformamide dimethyl acetal (DMF-DMA), followed by the addition of a primary amine and acetic acid. The microwave-assisted cyclization step typically requires only a few minutes to complete, offering a significant advantage over conventional methods. uthm.edu.my

The following table summarizes representative examples of microwave-assisted synthesis of 1,2,4-triazole derivatives, highlighting the efficiency of this methodology.

| Starting Material | Reagents | Conditions | Product | Yield (%) | Time | Reference |

| 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Ethyl bromoacetate, K2CO3, Acetone | Microwave, 90°C | Ethyl 2-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate | Not specified | 5 min | scielo.org.za |

| Acetic hydrazide, DMF-DMA, Aniline, Acetic acid | Microwave | 3-Methyl-4-phenyl-1,2,4-triazole | 77 | 2-3 min | Not specified | |

| Acetic hydrazide, DMF-DMA, Benzylamine, Acetic acid | Microwave | 3-Methyl-4-benzyl-1,2,4-triazole | 81 | 2-3 min | Not specified |

Metal-Free Synthetic Routes

The development of metal-free synthetic routes is of great interest in pharmaceutical chemistry to avoid potential metal contamination in the final products. For the synthesis of this compound and its derivatives, several metal-free approaches have been reported.

One common metal-free strategy involves the cyclization of hydrazones with amines under oxidative conditions. For example, a reaction using iodine as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant can effectively promote the formation of the 1,2,4-triazole ring. nih.govfrontiersin.org This method offers a broad substrate scope and avoids the use of heavy metals.

Another metal-free approach is the three-component condensation of isothiocyanates, amidines, and hydrazines. This method proceeds without the need for external catalysts, ligands, or oxidants and involves the cleavage of C–S and C–N bonds and the formation of new C–N bonds in a one-pot process, offering an environmentally friendly route to fully substituted 1H-1,2,4-triazol-3-amines. isres.org

Furthermore, a divergent and metal-free synthesis of substituted 1,2,4-triazole derivatives can be achieved through the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides. Under acidic conditions, this reaction yields amino-1,2,4-triazoles, while neutral conditions lead to nitroimino-1,2,4-triazoles. organic-chemistry.org This transformation is driven by an intramolecular redox reaction, obviating the need for external oxidants.

Utilization of Amino Acid Precursors in Derivatization

Amino acids serve as versatile and chiral building blocks for the synthesis of complex molecules, including derivatives of this compound. The incorporation of amino acid fragments can introduce chirality and enhance the biological activity of the resulting compounds.

A common strategy involves the coupling of a 1,2,4-triazole-containing carboxylic acid with an amino acid ester or a peptide. For instance, a series of 1,2,4-triazole derivatives containing amino acid fragments were synthesized by amidating a precursor with various α/β-amino acid derivatives in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt). mdpi.com

Another approach involves the synthesis of fused bicyclic uthm.edu.mymdpi.com-triazoles from amino acid-derived precursors. This multi-step procedure can involve the coupling of a carboxylic acid with an acyl hydrazine, followed by cyclization to form the fused triazole system. acs.org This methodology allows for the creation of a diverse range of analogues with potential applications in medicinal chemistry.

The following table provides examples of 1,2,4-triazole derivatives synthesized using amino acid precursors.

| 1,2,4-Triazole Precursor | Amino Acid Derivative | Coupling Agents | Product | Yield (%) | Reference |

| 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)aniline | Isopropyl (3-oxopropyl)carbamate | EDCI, HOBt, Et3N | Isopropyl (3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate | 27.6 | mdpi.com |

| 2-Amino-5-(2-hydroxyphenyl)-1,2,4-triazole carboxylic acid | Chloroacetyl chloride | K2CO3 | Fused imidazo[2,1-c] uthm.edu.mymdpi.comtriazole | Not specified | core.ac.uk |

| 2-Amino-5-(2-hydroxyphenyl)-1,2,4-triazole carboxylic acid | Acetic anhydride | Pyridine (B92270) | N-acetylacetamido-1,2,4-triazol-4(5H)-propanoic acid derivative | Not specified | core.ac.uk |

Synthesis of Specific Derivative Classes

The versatile this compound scaffold can be further functionalized to generate a wide array of derivatives with distinct chemical and biological properties. Key classes of these derivatives include Schiff bases, sulfur-containing compounds, and fused heterocyclic systems.

Synthesis of Schiff Bases of this compound

Schiff bases, characterized by the azomethine (-C=N-) group, are important intermediates in organic synthesis and often exhibit significant biological activities. Schiff bases of this compound are typically synthesized by the condensation reaction of the corresponding hydrazide derivative with various aldehydes or ketones.

The synthesis usually involves refluxing equimolar amounts of the 1,2,4-triazole-1-acetohydrazide with a suitable aromatic or heterocyclic aldehyde in a solvent like ethanol, often with a catalytic amount of glacial acetic acid. chemmethod.comchemijournal.com The resulting Schiff bases can be isolated as crystalline solids and characterized by spectroscopic methods.

The following table presents examples of Schiff bases derived from 1,2,4-triazole precursors.

| 1,2,4-Triazole Precursor | Aldehyde/Ketone | Solvent/Catalyst | Product | Yield (%) | Reference |

| 4-Amino-5-phenyl-3-mercapto-1,2,4-triazole | Substituted benzaldehydes | Ethanol/Microwave | 4-Arylidenamino-3-mercapto-5-phenyl-4H-1,2,4-triazoles | 52-92 | chemijournal.com |

| 4-Amino-1,2,4-triazole derivative | 4-Aminoacetophenone | Ethanol/Glacial acetic acid | Schiff base derivative | Not specified | chemmethod.com |

| 4-Amino-5-((4-amino-5-phenyl-4H-1,2,4-triazol-3-ylthio)methyl)-4H-1,2,4-triazole-3-thiol | Substituted aldehydes | Not specified | Schiff base derivatives | Not specified |

Synthesis of Sulfur-Containing this compound Derivatives

The introduction of sulfur atoms into the this compound framework can lead to compounds with enhanced biological activities. Sulfur can be incorporated as a thioether, thione, or as part of a fused heterocyclic ring.

A common method to introduce a sulfur-containing substituent is through the reaction of a 1,2,4-triazole-3-thiol or 5-thiol with an appropriate electrophile. For example, 1,2,4-triazole-3-thiones can be synthesized by the cyclization of thiosemicarbazide derivatives. These thiones can then be S-alkylated with compounds like ethyl bromoacetate to introduce the acetic acid ester moiety. rdd.edu.iq

Another approach involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate to form a 4-amino-1,2,4-triazole-3-thiol. This intermediate can then be further functionalized.

The following table summarizes the synthesis of a sulfur-containing 1,2,4-triazole derivative.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4,4'-(Butane-1,4-diyl)bis(1-(2-hydrazinyl-2-oxoethyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one) | 4-Fluorophenyl isothiocyanate | 4,4'-(Butane-1,4-diyl)bis(2-((5-(4-fluorophenylamino)1,3,4-thiadiazole-2-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | Not specified | rdd.edu.iq |

| 4-(benzylideneamino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-(4-benzylideneamino-5-phenyl-4H-1,2,4-triazol-3-yl)-thioethanethioate | Chloroacetyl chloride | Fused sulfur-containing heterocyclic derivative | Not specified | rdd.edu.iq |

Synthesis of Fused Heterocyclic Systems Incorporating this compound Analogues

Fusing a 1,2,4-triazole ring with other heterocyclic systems can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced pharmacological properties. The this compound moiety can serve as a key building block for the construction of such fused systems.

One synthetic strategy involves the intramolecular cyclization of appropriately substituted 1,2,4-triazole derivatives. For example, a 1,2,4-triazole carrying a reactive functional group on the acetic acid side chain can undergo cyclization to form a fused ring system.

Another approach is the construction of the fused ring system in a multi-step sequence starting from a 1,2,4-triazole precursor. For instance, the reaction of 3-amino-5-(2-hydroxyphenyl) amino acid coupled triazoles can lead to the formation of 3-(2-hydroxyphenyl)-3H-imidazo[2,1-c] uthm.edu.mymdpi.comtriazol-6(5H)-one derivatives. core.ac.uk

Furthermore, a three-step modular procedure has been developed for the synthesis of medicinally relevant uthm.edu.mymdpi.com-fused triazoles by combining carboxylic acids with acyl hydrazines, which can be derived from amino acids. acs.org

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2,4-Triazole-1-acetic acid, providing unambiguous information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the triazole ring and the acetic acid moiety. The two protons on the aromatic triazole ring (C3-H and C5-H) typically appear as sharp singlets in the downfield region, generally between δ 8.0 and δ 9.0 ppm. Their exact chemical shifts can be influenced by the solvent used. The methylene (B1212753) protons (-CH₂-) of the acetic acid group, being adjacent to the electron-withdrawing triazole ring, are also shifted downfield and appear as a singlet, typically in the range of δ 5.0 to 5.5 ppm. The acidic proton (-COOH) is often observed as a broad singlet at a variable chemical shift, usually above δ 10.0 ppm, and its signal can be confirmed by its disappearance upon deuterium (B1214612) exchange (D₂O shake).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The two carbon atoms of the triazole ring (C3 and C5) are typically found in the aromatic region, with chemical shifts often observed between δ 140 and δ 155 ppm. The carbonyl carbon (-COOH) of the carboxylic acid group appears significantly downfield, usually in the range of δ 165 to 175 ppm. The methylene carbon (-CH₂-) attached to the triazole nitrogen is observed further upfield, typically around δ 50 ppm. ijsr.net

Interactive Data Table: Predicted NMR Spectral Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | C3-H / C5-H | ~8.0 - 9.0 | Singlet |

| ¹H | -CH₂- | ~5.0 - 5.5 | Singlet |

| ¹H | -COOH | >10.0 | Broad Singlet |

| ¹³C | C3 / C5 | ~140 - 155 | - |

| ¹³C | -CH₂- | ~50 | - |

| ¹³C | -COOH | ~165 - 175 | - |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed, particularly in metabolomics and environmental analysis where this compound is often a target analyte. chemicalbook.comsigmaaldrich.comthieme-connect.de

Using electrospray ionization (ESI) in negative ion mode, this compound is readily detected as the deprotonated molecule, [M-H]⁻. HRMS instruments, such as the Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of this ion with high precision. researchgate.net This allows for the calculation of its elemental formula (C₄H₄N₃O₂⁻ for the deprotonated ion) with a high degree of confidence, distinguishing it from other isobaric compounds. For instance, the exact mass of the [M-H]⁻ ion is calculated to be 126.0309, and experimental measurements from HRMS align closely with this theoretical value. researchgate.net

Tandem mass spectrometry (MS/MS) experiments provide further structural confirmation through characteristic fragmentation patterns. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the [M-H]⁻ precursor ion can lead to specific product ions, which aids in its unambiguous identification in complex matrices. researchgate.net

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Description |

|---|---|

| Molecular Formula | C₄H₅N₃O₂ |

| Exact Mass | 127.0382 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion Observed | [M-H]⁻ |

| Precursor m/z (Theoretical) | 126.0309 |

| Instrumentation | Q Exactive Orbitrap Thermo Scientific (LC-ESI-QFT) |

Infrared (IR) and UV-Vis Spectroscopy in Molecular Analysis

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum exhibits several characteristic absorption bands. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp absorption peak typically between 1700-1750 cm⁻¹. The triazole ring itself contributes to several bands, including C-H stretching vibrations above 3000 cm⁻¹, C=N stretching vibrations around 1600-1450 cm⁻¹, and N-N stretching vibrations. ijsr.net An FTIR spectrum of the compound is available in public databases. researchgate.netrsc.org

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information on the electronic transitions within the molecule. The 1,2,4-triazole (B32235) ring is the primary chromophore in this compound. Triazole derivatives typically exhibit absorption bands in the ultraviolet region corresponding to π→π* and n→π* electronic transitions, although these are often at shorter wavelengths and may have low molar absorptivity. mdpi.com The exact position (λmax) and intensity of these absorptions can be influenced by the solvent polarity and pH, the latter of which affects the protonation state of the carboxylic acid and the triazole ring.

X-ray Diffraction Studies for Crystal and Molecular Structures

X-ray diffraction analysis of a single crystal is the most powerful method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions of a molecule in the solid state. While a specific crystal structure for this compound is not widely reported in the primary literature, studies on closely related 1,2,4-triazole derivatives are common. rsc.orgurfu.ru

Such an analysis would be expected to confirm the planarity of the 1,2,4-triazole ring, a characteristic feature of its aromaticity. Furthermore, it would reveal the exact conformation of the acetic acid side chain relative to the heterocyclic ring. Of significant interest would be the elucidation of the intermolecular hydrogen bonding network. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), and the triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. It is highly probable that the crystal structure is stabilized by strong hydrogen bonds, potentially forming dimers through the carboxylic acid groups or extended chains and networks involving both the acid and triazole moieties. These supramolecular features are crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Biological Activities and Pharmacological Investigations

Antimicrobial Research

Derivatives of 1,2,4-triazole (B32235) are recognized for their potential to combat various microbial pathogens, including bacteria, fungi, and viruses. nih.govnih.gov The structural versatility of the triazole nucleus allows for the development of compounds with a broad spectrum of antimicrobial activities. researchgate.net

Compounds derived from the 1,2,4-triazole scaffold have demonstrated notable antibacterial activity against both drug-sensitive and drug-resistant bacteria. nih.govresearchgate.net The hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores is a promising strategy to develop more effective antibacterial agents. nih.govresearchgate.net

Research has shown that certain 1,2,4-triazole derivatives exhibit potent activity against a range of bacterial strains. For instance, clinafloxacin-triazole hybrids have shown good antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 2 μg/mL, comparable to or even more potent than reference drugs like chloramphenicol and clinafloxacin. nih.gov Specifically, a derivative with a 2,4-difluoro substitution on the phenyl ring displayed the most potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, quinolone-triazole hybrids have demonstrated high antibacterial activity against several bacterial species, including S. aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter haemolyticus, with MIC values as low as 0.125–8 μg/mL. nih.gov Fused 1,2,4-triazole derivatives, such as 1,2,4-triazolo[3,4-b] nih.govnih.govekb.egthiadiazines, have also shown excellent antibacterial activity, with some compounds exhibiting MIC values of 3.125 μg/mL against E. coli and P. aeruginosa. nih.gov The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Bacterial Strain(s) | MIC (μg/mL) | Reference |

|---|---|---|---|

| Clinafloxacin-triazole hybrids | Various | 0.25–2 | nih.gov |

| Quinolone-triazole hybrids | S. aureus, E. faecalis, E. coli, P. aeruginosa, K. pneumoniae, A. haemolyticus | 0.125–8 | nih.gov |

| 1,2,4-Triazolo[3,4-b] nih.govnih.govekb.egthiadiazines | E. coli, P. aeruginosa | 3.125 | nih.gov |

| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids | MRSA | 0.046–3.11 (μM) | nih.gov |

| Ofloxacin-1,2,4-triazole derivatives | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25–1 | mdpi.com |

MIC: Minimum Inhibitory Concentration MRSA: Methicillin-resistant Staphylococcus aureus

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with several clinically used drugs featuring this core structure. nih.govnih.govpharmaerudition.org These compounds are known to be effective against a wide range of human pathogenic fungi. ekb.egresearchgate.net

Derivatives of 1,2,4-triazole have shown excellent to moderate antifungal activity against various Candida species, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg Some novel 1,2,4-triazole derivatives have demonstrated greater potency against Candida albicans than the standard drug fluconazole. researchgate.net For instance, certain compounds exhibited MIC80 values 16 times lower than that of voriconazole against C. albicans. researchgate.net

The primary mechanism of action for many azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.net This inhibition disrupts the membrane's integrity, leading to fungal cell death.

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Fungal Strain(s) | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1,2,4-Triazole-thiazolidin-4-one derivatives | Candida albicans | 200 | ekb.eg |

| Benzyl oxyphenyl isoxazole triazoles | Candida albicans | <0.008–1 | ekb.eg |

| 4-(4-substitutedphenyl) piperazine triazoles | Candida albicans, Cryptococcus neoformans | MIC80 of 0.0156 for C. neoformans | researchgate.net |

| Triazole-linked thiazolidin-4-ones | Candida albicans | 250 (MFC) | ekb.eg |

MIC: Minimum Inhibitory Concentration MFC: Minimum Fungicidal Concentration

The 1,2,4-triazole ring is a preferred structural moiety in the development of new antiviral drugs due to its favorable pharmacokinetic properties and resistance to metabolic degradation. nuft.edu.ua Research into the antiviral properties of 1,2,4-triazole derivatives has increased significantly, especially with the emergence of new viral infections. nuft.edu.ua These compounds are being investigated as isosteric analogs of known drugs and as novel molecular entities. nuft.edu.ua While a wide range of pharmacological activities are associated with 1,2,4-triazoles, specific data on the antiviral activity of 1,2,4-Triazole-1-acetic acid itself is limited in the provided search results. However, the broader class of 1,2,4-triazole derivatives has shown promise in antiviral research. nih.govnuft.edu.ua For instance, some synthesized 1,2,4-triazole derivatives have been evaluated for their in vitro antiviral activity against a panel of viruses including HIV-1, HIV-2, and Herpes Simplex Virus-1 (HSV-1), though the specific compounds in one study did not show activity. researchgate.net

Anticancer Research

The 1,2,4-triazole nucleus is a key component in a variety of compounds being investigated for their anticancer properties. nih.govzsmu.edu.ua The versatility of this scaffold allows for the synthesis of derivatives with potent antiproliferative activity against various cancer cell lines. nih.govisres.org

Numerous studies have demonstrated the in vitro cytotoxicity of 1,2,4-triazole derivatives against a range of human cancer cell lines. For example, certain [(4-substituted-5-pyridin-4yl-4H-1,2,4-triazol-3-yl)thio] acetic acid derivatives have been investigated for their effects on human breast cancer and murine leukemia cells. isres.org

Novel 1,2,4-triazole derivatives have shown promising cytotoxic activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines, with some compounds exhibiting IC50 values lower than 12 μM against HeLa cells. nih.gov Similarly, a series of 5-pyridinyl-1,2,4-triazole derivatives displayed potent antiproliferative activity against hepatic cancer cell lines (HepG2 and Hep3B). escholarship.org

Furthermore, novel betulin-1,2,4-triazole derivatives have demonstrated dose-dependent cytotoxicity against melanoma (A375), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines, with some compounds showing IC50 values ranging from 22.41 to 46.92 μM. mdpi.com

Table 3: In Vitro Cytotoxicity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Cancer Cell Line(s) | IC50 (μM) | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | HeLa, MCF-7, A549 | <12 (HeLa) | nih.gov |

| 5-pyridinyl-1,2,4-triazole derivatives | HepG2, Hep3B | Not specified in abstract | escholarship.org |

| Betulin-1,2,4-triazole derivatives | A375, MCF-7, HT-29 | 22.41–46.92 | mdpi.com |

| Diaryl-1,2,4-triazole-caffeic acid hybrids | A549, Caco-2, PC-3, B16–F10 | 6.78–9.05 | nih.gov |

| Bis-triazoles | EAC (Ehrlich Ascites Carcinoma) | 0.55–5.91 | researchgate.net |

IC50: Half-maximal inhibitory concentration

The anticancer mechanisms of 1,2,4-triazole derivatives are diverse and often target key cellular processes involved in cancer progression. One of the significant mechanisms is the induction of apoptosis, or programmed cell death. researchgate.net For instance, certain bis-triazole derivatives have been shown to induce apoptosis in Ehrlich Ascites Carcinoma cells, as evidenced by DNA fragmentation analysis. researchgate.netresearchgate.net

Another important target is the inhibition of specific enzymes crucial for cancer cell survival and proliferation. Some 5-pyridinyl-1,2,4-triazole derivatives have been found to be potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors. escholarship.org Inhibition of FAK can disrupt pro-survival pathways by affecting the phosphorylation of downstream proteins like PI3K, Akt, JNK, and STAT3, ultimately leading to apoptosis and cell cycle arrest. escholarship.org

Furthermore, some 1,2,4-triazole derivatives are designed as aromatase inhibitors. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. nih.gov The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of the aromatase enzyme, while other parts of the molecule interact with the active site. nih.gov

Anti-inflammatory and Analgesic Research

The 1,2,4-triazole nucleus is a key pharmacophore that has been extensively studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties. d-nb.info Derivatives incorporating this scaffold have shown significant activity in various preclinical models, often by interacting with key targets in inflammatory and pain pathways. mdpi.com

In Vivo and In Vitro Anti-inflammatory Assessments

Derivatives of 1,2,4-triazole have been evaluated in numerous studies for their anti-inflammatory capabilities using standard models such as carrageenan-induced and egg albumin-induced paw edema in rodents. d-nb.infocrpsonline.com These models are widely used to assess the efficacy of potential anti-inflammatory agents.

In one study, a series of newly synthesized 1,2,4-triazole derivatives were tested for their ability to inhibit paw edema. One particular compound, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol, demonstrated a maximum edema inhibition of 91%, which was superior to the standard drug ibuprofen (82% inhibition). d-nb.info Another derivative, (S)-1-(6-Phenyl-7H- nih.govnih.govresearchgate.nettriazolo[3,4-b] d-nb.infonih.govresearchgate.netthiadiazin-3-yl)ethanol, showed results comparable to ibuprofen, with 81% inhibition. d-nb.info

Further research into other derivatives has also yielded positive results. For instance, compound 4-[(4-methylphenyl) sulfonyl]-5-phenyl-4H-1,2,4-triazole-3-thiol was found to be the most active in its series, with an edema volume inhibition of 53%, compared to 46% for ibuprofen. crpsonline.com These findings suggest that the 1,2,4-triazole scaffold is a promising base for developing new anti-inflammatory drugs. Some studies have also performed molecular docking to understand the mechanism, revealing that certain derivatives can bind with high affinity to the active site of cyclooxygenase (COX) enzymes, a key target for anti-inflammatory drugs. mdpi.com

| Compound | Model | Maximum Inhibition of Edema (%) | Reference Drug (%) | Source |

|---|---|---|---|---|

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol | Carrageenan-induced paw edema | 91 | Ibuprofen (82) | d-nb.info |

| (S)-1-(6-Phenyl-7H- nih.govnih.govresearchgate.nettriazolo[3,4-b] d-nb.infonih.govresearchgate.netthiadiazin-3-yl)ethanol | Carrageenan-induced paw edema | 81 | Ibuprofen (82) | d-nb.info |

| 4-[(4-methylphenyl) sulfonyl]-5-phenyl-4H-1,2,4-triazole-3-thiol | Carrageenan-induced paw edema | 53 | Ibuprofen (46) | crpsonline.com |

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Carrageenan & Formalin-induced paw edema | Effective reduction | Diclofenac | researchgate.net |

Analgesic Activity and Corresponding Mechanisms

The analgesic potential of 1,2,4-triazole derivatives has also been a subject of investigation, with studies employing models like the acetic acid-induced writhing test and the hot plate method to evaluate both peripheral and central analgesic actions. researchgate.netzsmu.edu.ua

In the acetic acid-induced writhing test, which assesses peripheral analgesic effects, administration of certain 1,2,4-triazole compounds has been shown to significantly reduce the number of abdominal constrictions in mice. mdpi.comresearchgate.net For example, one study found that a specific derivative reduced writhing by 81%, a result comparable to the 71.5% reduction achieved by ibuprofen. mdpi.com Another compound, 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one, was also effective in declining the number of abdominal cramps induced by acetic acid. researchgate.net

The mechanisms underlying this analgesic activity are often linked to the inhibition of inflammatory mediators. The hot plate test, which measures central analgesic activity, has also been used, with some triazole derivatives showing an increased response time, indicating a centrally mediated effect. researchgate.net The combination of a 1,2,4-triazole core with other heterocyclic structures, such as pyrazole, has been explored to create hybrid molecules with antinociceptive activity. zsmu.edu.ua

| Compound | Model | Observed Effect | Source |

|---|---|---|---|

| Compound 42 (unspecified structure) | Acetic acid-induced writhing | 81% reduction in writhing | mdpi.com |

| Compound 43 (unspecified structure) | Acetic acid-induced writhing | 70% reduction in writhing | mdpi.com |

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Acetic acid-induced writhing | Reduced number of abdominal cramps | researchgate.net |

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Hot plate method | Increased time of response | researchgate.net |

Enzyme Inhibition Studies

The 1,2,4-triazole scaffold is a versatile building block for designing inhibitors of various enzymes, owing to its ability to form key interactions within enzyme active sites. nih.gov

Cholinesterase Inhibitory Activity

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's. nih.govnih.gov The 1,2,4-triazole ring has been incorporated into novel compounds to explore their potential as cholinesterase inhibitors. nih.govacs.org

Studies have shown that certain azinane-triazole based compounds can effectively inhibit both AChE and BChE. nih.gov For instance, a methyl phenyl-substituted derivative was identified as a potent inhibitor of both enzymes. acs.org The mechanism of inhibition involves interaction with the catalytic triad and anionic site of the cholinesterases. nih.gov The nitrogen atoms within the triazole ring are believed to be crucial for the enzyme-inhibitor interaction. nih.gov Kinetic studies have revealed that different derivatives can exhibit various types of inhibition, including un-competitive and mixed-type inhibition against AChE. researchgate.net

| Compound Series | Target Enzyme | Observed Activity | Source |

|---|---|---|---|

| Azinane-triazole derivatives (12d, 12m) | AChE & BChE | Potent inhibition (IC50 values in µM range) | nih.govacs.org |

| Azinane–amide-coupled triazoles (10aiii) | AChE | 63.37% inhibition | acs.org |

| Azinane–amide-coupled triazoles (10bi) | BChE | 72.38% inhibition | acs.org |

Protein Kinase Inhibition

Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. rsc.org Consequently, they are major targets for drug development. google.com The 1,2,4-triazole moiety has been successfully integrated into molecules designed as protein kinase inhibitors. nih.govgoogle.com

For example, 1,2,4-triazole derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase overexpressed in many solid tumors. nih.gov One such derivative, compound 3d, exhibited significant FAK inhibitory activity with an IC50 value of 18.10 nM. nih.gov The inhibition of FAK by these compounds leads to the repression of downstream pro-survival pathways, inducing apoptosis and cell cycle arrest in cancer cells. nih.gov Other kinases, such as Aurora-A kinase, a key regulator of mitosis, have also been targeted. mdpi.com Novel triazole derivatives designed as bioisosteres of a known inhibitor showed inhibitory activity against Aurora-A kinase with IC50 values in the submicromolar range. mdpi.com Furthermore, 1,2,4-triazole scaffolds have been investigated as dual inhibitors of enzymes like Tankyrase and PI3K. nih.gov

| Compound | Target Kinase | IC50 Value | Source |

|---|---|---|---|

| Compound 3d (a 5-pyridinyl-1,2,4-triazole) | FAK | 18.10 nM | nih.gov |

| Compounds 1a-c (phenylsulfonyl triazoles) | Aurora-A Kinase | Submicromolar range | mdpi.com |

| Conjugate 15r (bis-indolyl conjugate) | PI3K | 0.85 µM (cytotoxic IC50) | nih.gov |

Inhibition of Cytochrome P450 14-α-demethylase (CYP51)

Cytochrome P450 14-α-demethylase (CYP51), also known as sterol 14-α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals. nih.govnih.gov It is the primary target for azole antifungal drugs. The 1,2,4-triazole ring is a hallmark of many successful antifungal agents, such as fluconazole and itraconazole. nih.govacs.orgdrugbank.com

The mechanism of action involves the nitrogen atom (at position 4) of the triazole ring coordinating to the heme iron atom in the active site of the CYP51 enzyme. nih.gov This interaction blocks the normal catalytic activity of the enzyme, which is the removal of the 14-α-methyl group from sterol precursors. nih.gov The disruption of ergosterol biosynthesis and the simultaneous accumulation of toxic methylated sterol intermediates compromise the integrity of the fungal cell membrane, leading to growth inhibition. nih.govacs.org The design of new 1,2,4-triazole derivatives continues to be a major strategy in the search for novel antifungal agents with improved potency and a broader spectrum of activity. nih.govnih.gov

Other Pharmacological Activities Investigated in Academic Settings

Academic research has delved into a variety of other potential therapeutic applications for 1,2,4-triazole derivatives beyond their most common uses. These investigations have revealed significant activities in several key areas of pharmacology.

The capacity of 1,2,4-triazole derivatives to counteract oxidative stress has been a subject of extensive research. researchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. nih.govisres.org Synthetic antioxidants are of great interest for their potential to mitigate this damage. isres.org

Several studies have demonstrated the antioxidant potential of various 1,2,4-triazole derivatives through in vitro assays. For instance, a series of 1,2,4-triazole-3-thione derivatives were evaluated for their ROS scavenging ability. unifi.it In single-electron transfer-based methods, compound TP-10 showed the most potent activity, with an IC50 value of 31.72 ± 1.05 µg/ml in the DPPH assay and 16.04 ± 0.61 µg/ml in the CUPRAC assay, the latter being comparable to the standard, ascorbic acid. unifi.it Another study on phenol and pyridine (B92270) substituted 1,2,4-triazoles found that compound G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol) exhibited a high total antioxidant activity and potent DPPH and ABTS radical scavenging activity. japsonline.com The presence of an -OH group on an aromatic ring attached to the triazole core has been noted to enhance antioxidant activity. isres.org

| Compound Series/Name | Assay | Key Findings (IC50/Activity) | Reference |

|---|---|---|---|

| TP-10 (1,2,4-triazole-3-thione derivative) | DPPH Scavenging | IC50 = 31.72 ± 1.05 µg/ml | unifi.it |

| TP-10 (1,2,4-triazole-3-thione derivative) | CUPRAC | IC50 = 16.04 ± 0.61 µg/ml (Comparable to Ascorbic Acid) | unifi.it |

| Compound 14 (5-(substituted biphenyl-4-yl)-3-(methoxyphenyl)-1-methyl-1H-1,2,4-triazole) | DPPH, Fe3+, Cu2+ reduction | Showed the highest antioxidant activity in its series. | yu.edu.jo |

| Compound G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol) | DPPH Scavenging | IC50 = 7.12 ± 2.32 µg/mL | japsonline.com |

| Compound G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol) | ABTS Scavenging | IC50 = 4.59 ± 4.19 µg/mL | japsonline.com |

The 1,2,4-triazole scaffold is present in established antiepileptic drugs, which has spurred further research into new derivatives with potentially improved efficacy and fewer side effects. researchgate.net A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant properties in preclinical models. japsonline.com

One study investigated three 1,2,4-triazole-3-thione derivatives (TP-10, TP-315, TP-427) in the 6 Hz model of pharmacoresistant epilepsy in mice. unifi.it All three compounds showed protective effects, with compound TP-427 being the most effective, exhibiting an ED50 (median effective dose) of 40.9 to 64.9 mg/kg. unifi.it These compounds were found to be 2 to 3 times more potent than the standard drug, valproic acid, in this model. unifi.it Furthermore, the protective indices (PI), a measure of the safety margin, were higher for the test compounds (5.5, 7.8, and >24.4) compared to valproate (PI = 3.3). unifi.it Other research has identified novel 4,5-disubstituted-1,2,4-triazoles (compounds 6g, 6h, and 6m) with potent activity in both the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, comparable to standard drugs like phenytoin and carbamazepine. japsonline.com

| Compound Series/Name | Test Model | Efficacy (ED50) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| TP-10 | 6 Hz seizure (mice) | 61.1 - 169.7 mg/kg | 5.5 | unifi.it |

| TP-315 | 6 Hz seizure (mice) | 59.7 - 136.2 mg/kg | 7.8 | unifi.it |

| TP-427 | 6 Hz seizure (mice) | 40.9 - 64.9 mg/kg | >24.4 | unifi.it |

| Valproic Acid (Standard) | 6 Hz seizure (mice) | Not specified | 3.3 | unifi.it |

| Compounds 6g, 6h, 6m | MES & scPTZ | Potent activity comparable to phenytoin and carbamazepine. | Not specified | japsonline.com |

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. researchgate.nettcsedsystem.edu The 1,2,4-triazole nucleus is considered a promising scaffold for creating effective candidates against Mycobacterium tuberculosis. researchgate.nettcsedsystem.edu

Numerous studies have reported on the synthesis and evaluation of 1,2,4-triazole derivatives for their activity against M. tuberculosis. In one study, a series of Schiff bases derived from 4-amino-1,2,4-triazole-3-thione were screened against M. tuberculosis H37Rv. nih.gov Compound 40f in this series demonstrated the highest inhibition at 87%, suggesting its potential as a lead for further development. nih.gov Another investigation of bis-triazole derivatives identified compounds XIe and XIIIb as active against tuberculosis. ekb.eg The incorporation of the triazole moiety into hybrid molecules is a common strategy, and these have shown potent activity against both drug-sensitive and resistant strains of the bacterium. researchgate.net

| Compound Series/Name | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Compound 40f (Schiff base of 4-amino-1,2,4-triazole-3-thione) | Mycobacterium tuberculosis H37Rv | 87% inhibition (Rifampicin reference: 98%) | nih.gov |

| Compound 11d (pyridazino-triazolethione) | Mycobacterium bovis BCG | MIC value of 31.25 μg/mL | mdpi.com |

| Compounds XIe and XIIIb (bis-triazole derivatives) | Tubercle bacilli | Active in screening tests. | ekb.eg |

| Compound 15e (1,2,3-triazole derivative) | Mycobacterium tuberculosis H37Ra | Most active in its series with MIC values of 5.8-29.9 µg/mL. | rsc.org |

Derivatives of 1,2,4-triazole have also been explored for their potential to combat parasitic diseases. nih.gov Research in this area includes investigations into their effectiveness against helminths (worms) and protozoan parasites like Plasmodium, the causative agent of malaria.

A study on the anthelmintic activity of 1,2,4-triazole derivatives against Rhabditis sp. nematodes found that certain compounds demonstrated significant effects. nih.gov Specifically, compounds 12 and 14, which possess a methylidene group, showed higher anthelmintic activity than the standard drug albendazole, marking them as promising candidates for new nematicides. nih.gov The structural isomerism of the double bond on the methacrylic acid moiety was found to be critical, with the methylidene-containing derivatives showing stronger activity. nih.gov Additionally, the broader class of 1,2,4-triazoles has been identified as having potential antimalarial activity in other academic studies. researchgate.netnih.gov

| Compound Series/Name | Activity Type | Target Organism | Key Findings | Reference |

|---|---|---|---|---|

| Compound 12 | Anthelmintic | Rhabditis sp. (nematode) | Activity higher than albendazole. | nih.gov |

| Compound 14 | Anthelmintic | Rhabditis sp. (nematode) | Activity higher than albendazole. | nih.gov |

| Compound 18 | Anthelmintic | Rhabditis sp. (nematode) | Significant activity at a single dose of 1.1 µg/µL. | nih.gov |

| Compound 110g | Trypanocidal | Trypanosoma cruzi | Showed the best activity in its series. | mdpi.com |

The development of neuroprotective agents is crucial for addressing conditions like ischemic stroke and neurodegenerative diseases such as Parkinson's disease. acs.orgnih.gov Several 1,2,4-triazole derivatives have shown promise in this area by mitigating cellular damage from oxidative stress and inflammation. researchgate.netnih.gov

In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, a 1,2,4-triazole derivative known as compound 11 demonstrated significant neuroprotective effects. nih.gov This compound was found to chelate iron, scavenge ROS, restore mitochondrial membrane potential, and enhance the antioxidant defense system by promoting the nuclear translocation of Nrf2. nih.gov Another study identified ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (compound 15) as a potential agent for Parkinson's disease. acs.org This compound was shown to prevent neurodegeneration induced by the neurotoxin MPTP and to slightly reduce the aggregation of α-synuclein, a key pathological hallmark of the disease. acs.org A derivative designated SYS18 also showed neuroprotection in an MCAO model by reducing oxidative stress. nih.govresearchgate.net

| Compound Series/Name | Disease Model | Mechanism/Key Findings | Reference |

|---|---|---|---|

| Compound 11 | MCAO (Ischemic Stroke) | Scavenged ROS, restored mitochondrial membrane potential, activated Nrf2 pathway. | nih.gov |

| Compound 15 (ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) | MPTP-induced Parkinsonism | Prevented neurodegeneration, ameliorated motor deficits, slightly reduced α-synuclein aggregation. | acs.org |

| SYS18 | MCAO (Ischemic Stroke) | Exerted neuroprotection by inhibiting oxidative stress and neuroinflammation. | nih.govresearchgate.net |

| Compound 9 (1,3,5-triphenyl-1,2,4-triazole derivative) | MCAO (Ischemic Stroke) | Exerts neuroprotection by inhibiting oxidative stress and neuroinflammation. | researchgate.net |

The 1,2,4-triazole ring is a component of some antidepressant drugs, which has motivated the synthesis and screening of novel derivatives for similar activity. mdpi.comyu.edu.jo Preclinical evaluations, often using animal models like the Porsolt forced swimming test, are employed to identify compounds with potential antidepressant effects. ijpca.org

In one such study, a series of novel 1,2,4-triazole substituted quinazoline derivatives were synthesized and screened. ijpca.org Compounds Qazo7, Qazo9, and Qazo11 showed prominent activity, significantly reducing the duration of immobility in the forced swimming test, with effects comparable to the standard drugs fluoxetine and imipramine. ijpca.org Another study synthesized a series of N,N-disubstituted-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)ethanamine compounds and evaluated them using the tail suspension test in mice, another common model for screening antidepressant activity. researchgate.net These findings suggest that the 1,2,4-triazole scaffold, when appropriately substituted, can yield compounds with significant potential for the treatment of depression. nih.govresearchgate.net

| Compound Series/Name | Test Model | Key Findings | Reference |

|---|---|---|---|

| Qazo7 | Porsolt forced swimming test (mouse) | Duration of immobility: 29.6 ± 0.80s (comparable to fluoxetine and imipramine). | ijpca.org |

| Qazo9 | Porsolt forced swimming test (mouse) | Duration of immobility: 29.5 ± 1.41s (comparable to fluoxetine and imipramine). | ijpca.org |

| Qazo11 | Porsolt forced swimming test (mouse) | Duration of immobility: 29.5 ± 0.62s (comparable to fluoxetine and imipramine). | ijpca.org |

| N,N-disubstituted-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)ethanamine series | Tail suspension test (mouse) | Several compounds showed a significant decrease in the duration of immobility. | researchgate.net |

Antidiabetic Activity

Research into the pharmacological properties of 1,2,4-triazole derivatives has identified their potential as effective antidiabetic agents. neliti.com The primary mechanism investigated involves the inhibition of key enzymes responsible for carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.govnih.gov By inhibiting these enzymes, 1,2,4-triazole compounds can help to control the breakdown of complex carbohydrates into glucose, thereby managing postprandial hyperglycemia. stmjournals.inresearchgate.net

Detailed Research Findings

Numerous studies have synthesized and evaluated various derivatives of 1,2,4-triazole for their hypoglycemic effects. These investigations often involve modifying the core triazole structure with different functional groups to enhance potency and explore structure-activity relationships (SAR). acs.orgacs.org

One area of research has focused on carbazole-linked 1,2,4-triazole-thione derivatives. acs.org In one study, a series of these compounds were synthesized and tested for their inhibitory activity against α-amylase and α-glucosidase. Several derivatives demonstrated notable inhibitory effects. For example, compound C5f showed significant inhibition with IC₅₀ values of 0.56 µM against α-amylase and 11.03 µM against α-glucosidase. acs.org Similarly, compounds C5o and C5r were also potent inhibitors of α-amylase, with IC₅₀ values of 0.53 µM and 0.97 µM, respectively. acs.org The structure-activity relationship analysis from this study indicated that the size of the ring system fused to the triazole scaffold plays a critical role in the compound's biological activity. acs.org

Another study investigated 1,2,4-triazole-bearing bis-hydrazone derivatives as dual inhibitors of α-amylase and α-glucosidase. acs.org This series of compounds showed a broad range of inhibitory activities. The most potent compounds, 17 , 15 , and 16 , displayed IC₅₀ values against α-amylase of 0.70 ± 0.05 µM, 1.80 ± 0.10 µM, and 2.10 ± 0.10 µM, respectively. acs.org Their activity against α-glucosidase was also significant, with IC₅₀ values of 1.10 ± 0.05 µM, 1.50 ± 0.05 µM, and 1.70 ± 0.10 µM, respectively. acs.org The SAR analysis highlighted that the presence of electron-withdrawing groups like chloro (−Cl) and nitro (−NO₂) was important for the inhibitory action. acs.org

Furthermore, research on acids and salts containing a 1,2,4-triazole moiety has demonstrated direct hypoglycemic effects. In an intraperitoneal glucose tolerance test, the compound Zinc (II) 2-{5-[(3,4-methoxyphenyl)-3H-1,2,4-triazole-3-yl]thio} acetate (B1210297) was identified as the most effective among thirty-eight tested compounds, showing the ability to lower blood glucose levels by 27.3%. nih.gov

Novel 1,2,4-triazole-based derivatives have also been designed as dual inhibitors of α-amylase and α-glucosidase, with some compounds showing higher potency than the standard drug, acarbose. nih.gov Specifically, compounds 4 and 10 from this series exhibited strong α-amylase inhibition with IC₅₀ values of 0.19 ± 0.01 µg/mL and 0.26 ± 0.01 µg/mL, and potent α-glucosidase inhibition with IC₅₀ values of 0.27 ± 0.01 µg/mL and 0.31 ± 0.01 µg/mL. nih.gov

The table below summarizes the in vitro inhibitory activities of selected 1,2,4-triazole derivatives against α-amylase and α-glucosidase.

The following table presents the data for other potent dual inhibitors compared to the standard, acarbose.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,2,4-triazole (B32235) derivatives, docking studies are frequently employed to understand their mechanism of action by investigating their interactions with the active sites of various protein targets. These targets often include enzymes like aromatase, tubulin, and cytochrome P450, which are implicated in conditions such as cancer and fungal infections. ijcrcps.com

The 1,2,4-triazole scaffold is adept at forming various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and π-stacking, which contribute to stable binding within protein active sites. pensoft.net For instance, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, interacting with amino acid residues like asparagine. pensoft.net Docking studies on different 1,2,4-triazole derivatives have reported a range of binding energy values, indicating varying affinities for their respective targets. For example, studies on derivatives designed as potential aromatase inhibitors showed binding energies ranging from -9.04 to -9.96 Kcal/mol, while those targeting tubulin had energies from -6.23 to -7.54 Kcal/mol. ijcrcps.com The lower the binding energy, the more significant the interaction between the ligand and the receptor. pensoft.net

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Anticancer 1,2,4-triazoles | Aromatase | -9.04 to -9.96 | Not specified |

| Anticancer 1,2,4-triazoles | Tubulin | -6.23 to -7.54 | Not specified |

| Antitubercular 1,2,4-triazoles | Cytochrome P450 CYP121 | - | Not specified |

| Antioxidant 1,2,4-triazoles | Tyrosinase (2Y9X) | - | His244, His263, Phe264, Val283 pensoft.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2,4-triazole derivatives, DFT calculations are performed to determine optimized molecular geometry, electronic properties, and chemical reactivity. irjweb.commdpi.comnih.gov These calculations provide insights that can confirm experimental findings and explain the activity of specific compounds. nih.gov The B3LYP functional with a 6-311++G(d,p) basis set is commonly used for these theoretical analyses. irjweb.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and is associated with charge transfer interactions within the molecule. irjweb.com

For 1,2,4-triazole derivatives, the HOMO-LUMO energy gap is calculated to understand their electronic properties and bioactivity. researchgate.netresearchgate.net Studies on various derivatives show that these values can vary depending on the substituents attached to the triazole ring. nih.gov This analysis helps in understanding the charge transfer interactions that are often responsible for the biological activity of these molecules. irjweb.com

| Parameter | Energy (kcal/mol) | Interpretation |

|---|---|---|

| HOMO Energy | Variable | Related to electron-donating ability |

| LUMO Energy | Variable | Related to electron-accepting ability |

| Energy Gap (ΔE) | Variable | Indicates chemical reactivity and stability nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

In 1,2,4-triazole derivatives, MEP maps typically show negative potential (red) around the nitrogen atoms of the triazole ring, identifying them as nucleophilic centers. nih.govresearchgate.net For 1,2,4-Triazole-1-acetic acid specifically, the oxygen atoms of the carboxylic acid group would also exhibit negative potential. The hydrogen atom of the carboxylic acid would be a site of positive potential (blue), indicating its electrophilic and acidic nature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of ligand-receptor complexes. Following molecular docking, MD simulations are often performed to validate the docking poses and assess the stability of the predicted interactions. researchgate.net A simulation of 100 nanoseconds is a common duration for these studies. researchgate.net

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the protein's active site and that the complex is stable. researchgate.net RMSF analysis helps to identify the flexibility of individual amino acid residues in the protein, indicating which parts of the protein are most affected by the ligand's binding. researchgate.net For 1,2,4-triazole derivatives, MD simulations have confirmed the stability of their complexes with target enzymes, supporting the docking results. researchgate.net

ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Predictions

In silico ADME prediction is a critical step in early-stage drug discovery, used to evaluate the pharmacokinetic properties of a compound. Various computational tools, such as SwissADME, are used to predict parameters that determine a molecule's drug-likeness. pensoft.net These predictions are often based on established guidelines like Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. pensoft.net

Studies on 1,2,4-triazole derivatives generally show favorable ADME profiles. They are often predicted to have good oral bioavailability and absorption. idaampublications.inekb.eg For a compound like this compound, the presence of the carboxylic acid group would influence its solubility and absorption characteristics.

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | Typically < 500 g/mol | Adherence to Lipinski's Rule |

| LogP (Lipophilicity) | Variable, often < 5 | Influences solubility and membrane permeability |

| Hydrogen Bond Donors | Typically < 5 | Adherence to Lipinski's Rule |

| Hydrogen Bond Acceptors | Typically < 10 | Adherence to Lipinski's Rule |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration pensoft.net |

| Blood-Brain Barrier (BBB) Permeant | Variable | Predicts ability to enter the central nervous system |

Toxicity Risk Assessment in Computational Models

Computational toxicology is used to predict the potential adverse effects of chemical compounds, reducing the need for extensive and costly experimental testing. Quantitative Structure-Toxicity Relationship (QSTR) models are frequently developed to predict the acute toxicity of 1,2,4-triazole derivatives. nih.govzsmu.edu.ua These models correlate the structural features of the molecules with their toxicological endpoints, such as the median lethal dose (LD50). zsmu.edu.uaresearcher.life

Software tools like the Toxicity Estimation Software Tool (TEST) use methods like the nearest neighbor algorithm to predict toxicity based on the similarity of the query compound to substances with known experimental toxicity data. zsmu.edu.ua For 1,2,4-triazole derivatives, QSTR studies have been conducted to predict acute oral toxicity in rats and mice. nih.gov These predictive models are crucial for evaluating the environmental and human health risks of new compounds and for guiding the synthesis of derivatives with lower toxicity. nih.gov

| Toxicity Endpoint | Prediction Method | Significance |

|---|---|---|

| Acute Oral Toxicity (LD50) | QSTR, TEST | Predicts the dose required to be lethal to 50% of a test population. nih.govzsmu.edu.ua |

| Mutagenicity | In silico models | Assesses the potential to cause genetic mutations. |

| Carcinogenicity | In silico models | Assesses the potential to cause cancer. |

| Environmental Hazard | QSTR | Evaluates potential harm to ecosystems. nih.gov |

Prediction of Detonation Parameters

The investigation into the detonation parameters of a compound is primarily relevant in the field of energetic materials research. A thorough review of scientific literature does not indicate that this compound is typically studied for applications as an energetic material. Research into energetic compounds containing the 1,2,4-triazole ring focuses on derivatives with specific functional groups, such as nitro or amino groups, which contribute to their explosive properties. As this compound does not fall into this category, the prediction of its detonation parameters is not a common area of research, and specific data on parameters like detonation velocity or pressure are not available in the reviewed literature.

Molecular Orbital Studies